Tin(IV) oxide

Descripción

Propiedades

IUPAC Name |

dioxotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLBLPGZBRYERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

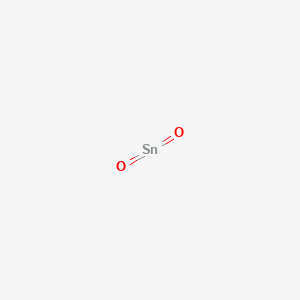

O=[Sn]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnO2, O2Sn | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tin(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316016 | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tin(iv) oxide appears as white or off-white crystalline solid or powder. mp: 1127 °C, Sublimes: 1800-1900 °C, density: 6.95 g/cm3 Insoluble in water. Soluble in concentrated sulfuric acid, hydrochloric acid. Occurs in nature as the mineral cassiterite. Used as a catalyst, in putty, as a polishing powder for steel and glass, in ceramic glazes and colors. "Flowers of tin" refers to the material collected as the result of condensation after sublimation., Dry Powder; Other Solid, White or slightly gray solid; [Merck Index] Pale cream to gray odorless powder; [Alfa Aesar MSDS], WHITE OR SLIGHTLY GREY POWDER., White or slightly gray powder. | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin(IV) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insol in water, Insol in alcohol, or cold acids; slowly sol in hot concentrated potassium or sodium hydroxide soln, Sol in concentrated sulfuric acid, hydrochloric acid, Solubility in water: none, Insoluble | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.95 (NIOSH, 2023) - Denser than water; will sink, 6.95 g/cu cm, 6.95 g/cm³, 6.95 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, tetrahedral crystals, White or slightly gray powder. | |

CAS No. |

18282-10-5, 1317-45-9 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin oxide (SnO2) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XQ3D0900.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

2966 °F (Decomposes) (NIOSH, 2023), 1630 °C, 2966 °F (Decomposes) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

tin(IV) oxide crystal structure and properties

An In-depth Technical Guide to the Crystal Structure and Properties of Tin(IV) Oxide for Advanced Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound (SnO₂), also known as stannic oxide or cassiterite in its mineral form. We will delve into the material's fundamental crystal structure and its direct influence on the electronic, optical, and chemical properties that make it a cornerstone material in diverse fields such as gas sensing, transparent electronics, and catalysis. This document is intended for researchers, materials scientists, and engineers who require a deep, mechanistic understanding of SnO₂ for advanced material design and application development.

The Rutile Crystal Structure: A Foundation of Stability and Function

The defining characteristic of this compound is its thermodynamically stable rutile crystal structure, which it maintains under standard conditions. This structure is a member of the tetragonal crystal system and is described by the space group P4₂/mnm (No. 136).

The rutile unit cell contains two tin atoms and four oxygen atoms. Each tin (Sn⁴⁺) cation is octahedrally coordinated, bonded to six oxygen (O²⁻) anions. Concurrently, each oxygen anion is coordinated to three tin cations in a trigonal planar arrangement. This specific arrangement of distorted TiO₆ octahedra creates a highly stable and robust crystalline framework.

Key Crystallographic Parameters:

The precise dimensions of the unit cell are critical for understanding the material's behavior. These parameters can vary slightly depending on the synthetic method and presence of defects, but typical values are:

| Parameter | Symbol | Typical Value | Source |

| Lattice Constant | a | 4.737 Å | |

| Lattice Constant | c | 3.186 Å | |

| c/a Ratio | ~0.672 | ||

| Space Group | P4₂/mnm (No. 136) | ||

| Sn-O Bond Lengths | 2x 2.052 Å, 4x 2.056 Å |

This atomic arrangement is not merely a geometric curiosity; it directly governs the electronic band structure and phonon modes, which in turn dictate the material's conductivity and optical transparency.

Caption: Logical relationship of the SnO₂ rutile structure.

Electronic Properties: The Role of Intrinsic Defects

This compound is a wide-bandgap semiconductor, a property that is central to its utility in electronics. The reported band gap is typically in the range of 3.6 to 4.0 eV at room temperature. This large energy gap is the reason for its optical transparency in the visible spectrum, as photons with visible wavelengths do not have sufficient energy to excite electrons from the valence band to the conduction band.

A crucial aspect of SnO₂ is its intrinsic n-type semiconductivity. This behavior is not typically achieved by intentional doping but arises from naturally occurring point defects within the crystal lattice, primarily oxygen vacancies.

The Mechanism of n-type Conductivity:

-

Formation of Oxygen Vacancies: During synthesis or subsequent processing at elevated temperatures, some oxygen atoms may leave the lattice, creating a vacancy. This process can be represented as: O_O → V_O + ½O₂(g) where O_O is an oxygen atom on its lattice site and V_O is the resulting oxygen vacancy.

-

Electron Donation: The oxygen vacancy (V_O) creates localized energy states within the band gap, close to the conduction band edge. These vacancies can then be ionized, donating two free electrons to the conduction band: V_O → V_O²⁺ + 2e⁻

-

Increased Carrier Concentration: These donated electrons become the majority charge carriers, significantly increasing the material's electrical conductivity and imparting its characteristic n-type behavior. The concentration of these vacancies, and thus the conductivity, can be controlled by manipulating the ambient oxygen partial pressure during thermal treatments.

Caption: Energy band diagram of n-type SnO₂ semiconductor.

Surface Chemistry and Gas Sensing Applications

The n-type conductivity of SnO₂ is highly sensitive to the chemical species adsorbed on its surface, making it an excellent material for solid-state gas sensors. The sensing mechanism is based on the modulation of the electrical resistance of the material upon exposure to target gases.

The Sensing Mechanism for Reducing Gases (e.g., CO, H₂):

-

Oxygen Adsorption (Baseline): In an ambient air environment, oxygen molecules adsorb onto the SnO₂ surface. These molecules trap free electrons from the SnO₂ conduction band, creating a depletion layer with lower conductivity (higher resistance) near the surface. Several ionized oxygen species are formed depending on the operating temperature:

-

O₂ (gas) + e⁻ → O₂⁻ (ads) (below 150°C)

-

O₂⁻ (ads) + e⁻ → 2O⁻ (ads) (between 150°C and 400°C)

-

-

Gas Exposure and Reaction: When a reducing gas like carbon monoxide (CO) is introduced, it reacts with the adsorbed oxygen ions on the surface. For example: CO (gas) + O⁻ (ads) → CO₂ (gas) + e⁻

-

Electron Release and Signal Transduction: This surface reaction releases the trapped electrons back into the conduction band of the SnO₂. The increased concentration of charge carriers leads to a decrease in the width of the depletion layer and a significant drop in the material's electrical resistance. This change in resistance is the measured signal that corresponds to the concentration of the target gas.

Experimental Protocol: Hydrothermal Synthesis of SnO₂ Nanoparticles

The properties of SnO₂ are highly dependent on its morphology, particle size, and crystallinity, which are controlled by the synthesis method. The hydrothermal method is a widely used, reliable technique for producing well-defined nanoparticles.

Objective: To synthesize crystalline SnO₂ nanoparticles.

Materials:

-

Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Sodium hydroxide (NaOH)

-

Ethanol (C₂H₅OH)

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Preparation: Dissolve 2.0 g of SnCl₄·5H₂O in 40 mL of DI water under vigorous stirring to form a clear solution.

-

Precipitation: Prepare a 2 M solution of NaOH. Add this NaOH solution dropwise to the tin chloride solution until the pH of the mixture reaches approximately 10. A white precipitate (tin hydroxide) will form.

-

Washing: Centrifuge the precipitate at 6000 rpm for 10 minutes. Discard the supernatant and wash the precipitate repeatedly with DI water and then with ethanol to remove residual ions.

-

Hydrothermal Treatment: Resuspend the washed precipitate in 50 mL of DI water and transfer the slurry into a 100 mL Teflon-lined stainless steel autoclave.

-

Crystallization: Seal the autoclave and heat it in an oven at 180°C for 12 hours. During this time, the amorphous tin hydroxide will dehydrate and crystallize into SnO₂.

-

Final Processing: After the autoclave has cooled to room temperature, collect the product by centrifugation. Wash it several times with DI water and ethanol to ensure purity.

-

Drying: Dry the final white powder in an oven at 80°C for 6 hours. The resulting powder is crystalline SnO₂ nanoparticles.

Self-Validation: The success of this protocol is validated through standard material characterization techniques. X-ray diffraction (XRD) should be used to confirm the formation of the rutile crystal phase and estimate crystallite size. Scanning electron microscopy (SEM) or transmission electron microscopy (TEM) should be used to analyze the morphology and size distribution of the nanoparticles.

Conclusion

The robust rutile crystal structure of this compound is the ultimate source of its valuable properties. The inherent stability of this structure allows for the formation of oxygen vacancies, which impart the intrinsic n-type semiconductivity essential for its electronic applications. This conductivity, coupled with the surface chemistry of adsorbed oxygen species, forms the basis for its widespread use in gas sensing. By controlling synthesis parameters, researchers can tailor the nanoscale features of SnO₂ to optimize its performance for next-generation transparent electronics, catalytic systems, and environmental monitoring devices. A fundamental understanding of the interplay between its crystal structure and functional properties remains paramount for unlocking its full potential.

References

- Baur, W.H. (1976). The crystal chemistry of iron-sulfur compounds. Sulphur in the Geosphere, 1, 1-30. (Note: While this source is broader, it is frequently cited for its detailed analysis of the rutile structure type, which SnO₂ adopts).

- Bolzan, A. A., Fong, C., Kennedy, B. J., & Howard, C. J. (1994). A powder neutron diffraction study of the rutile and anatase structures of titanium dioxide at high temperatures. Acta Crystallographica Section B: Structural Science, 50(2), 147-153. (Note: This provides a canonical description of the rutile structure, directly analogous to SnO₂).

- Godinho, V., et al. (2009). Influence of the substrate temperature on the properties of SnO2 thin films deposited by spray pyrolysis. Journal of Physics: Conference Series, 167, 012017.

-

Kilic, C., & Zunger, A. (2002). n-type doping of oxides by hydrogen. Applied Physics Letters, 81(1), 73-75. URL: [Link]

-

Samson, S., & Fonstad, C. G. (1973). Defect structure and electronic donor levels in stannic oxide crystals. Journal of Applied Physics, 44(10), 4618-4621. URL: [Link]

Introduction: The Significance of Tin Oxide Nanomaterials

An In-depth Technical Guide to the Synthesis of Tin Oxide (SnO₂) Nanoparticles for Researchers

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a foundational, yet technically robust, understanding of the synthesis of tin oxide (SnO₂) nanoparticles. We will move beyond simple recipes, focusing on the underlying principles that govern nanoparticle formation, empowering you to not only replicate these methods but to rationally modify them for your specific applications.

Tin oxide (SnO₂), a versatile n-type semiconductor with a wide band gap (typically around 3.6 eV for bulk material), has garnered significant research interest.[1] Its unique combination of properties—high degree of transparency in the visible spectrum, excellent thermal stability, and strong chemical interaction with adsorbed species—makes it a compelling material for a vast array of applications.[2] At the nanoscale, these properties are further enhanced due to a high surface-to-volume ratio, leading to superior performance in fields such as:

-

Gas Sensing: Detecting combustible and toxic gases like CO, H₂S, and NO₂.[3]

-

Transparent Conducting Electrodes: Used in solar cells and flat-panel displays.[1]

-

Catalysis: Acting as both a catalyst and a stable support for other catalytic materials.

-

Lithium-Ion Batteries: Serving as a high-capacity anode material.[1]

This guide focuses on three common, reliable, and cost-effective "bottom-up" synthesis methods suitable for any well-equipped laboratory: Co-Precipitation, Sol-Gel Synthesis, and Hydrothermal Synthesis.

Foundational Synthesis Principles: Nucleation and Growth

The formation of nanoparticles from a solution is governed by two critical, competing processes: nucleation and growth.

-

Nucleation: The initial formation of tiny, stable nuclei (the smallest possible solid phase) from the precursor solution. This requires the system to overcome an energy barrier.

-

Growth: The subsequent deposition of material onto the existing nuclei, causing them to increase in size.

The final size and size distribution of the nanoparticles are determined by the relative rates of nucleation and growth. To achieve small, uniform (monodisperse) nanoparticles, the goal is typically to induce a short, rapid burst of nucleation followed by a slower, controlled growth phase.

Method 1: Co-Precipitation

The co-precipitation method is valued for its simplicity, speed, and use of common laboratory reagents. It involves the conversion of a soluble precursor into an insoluble solid (the precipitate) by adding a precipitating agent. The solid is then isolated and thermally treated (calcined) to yield the final oxide nanoparticles.

The "Why": Causality in Co-Precipitation

The core principle is to exceed the solubility product of a tin hydroxide species. A tin salt, typically Tin (IV) chloride pentahydrate (SnCl₄·5H₂O) or Tin (II) chloride dihydrate (SnCl₂·2H₂O), is dissolved in a suitable solvent.[4] A base, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), is then added.[1][5] This raises the pH, causing the tin ions (Sn⁴⁺ or Sn²⁺) to react with hydroxide ions (OH⁻) to form an insoluble tin hydroxide precipitate (e.g., Sn(OH)₄). The subsequent calcination process dehydrates this hydroxide and crystallizes it into the desired SnO₂ tetragonal rutile structure.

Experimental Protocol: Co-Precipitation

Materials & Equipment:

-

Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Ammonium hydroxide (NH₄OH, 25%)

-

Ethanol and Deionized (DI) water

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders

-

Centrifuge and tubes

-

Drying oven and Muffle furnace

Step-by-Step Methodology:

-

Precursor Solution: Dissolve 0.1 M of SnCl₄·5H₂O (3.51 g) in 100 mL of ethanol in a beaker. Stir vigorously with a magnetic stirrer for 15-20 minutes until a clear, homogeneous solution is formed.[5]

-

Precipitation: While stirring, add NH₄OH solution dropwise to the precursor solution. A white precipitate will form immediately. Continue adding the base until the pH of the solution reaches between 10 and 11.[1] Causality Note: Slow, dropwise addition is crucial for uniform nucleation.

-

Aging: Continue stirring the resulting suspension at room temperature for 5 hours.[1] This "aging" step allows the precipitate to stabilize and the particle size distribution to narrow.

-

Washing: Separate the precipitate from the solution via centrifugation. Discard the supernatant. Re-disperse the precipitate in a 1:1 mixture of DI water and ethanol and centrifuge again. Repeat this washing step 3-4 times to remove residual ions, particularly chloride, which can be detrimental to the final properties.[1]

-

Drying: Dry the washed precipitate in an oven at 60-80°C overnight to remove the solvent.[1]

-

Calcination: Transfer the dried powder to a ceramic crucible and place it in a muffle furnace. Heat the powder to 500-600°C for 2 hours.[1] This step converts the tin hydroxide to crystalline tin oxide (SnO₂) and removes any remaining organic impurities. The final product will be a fine, white SnO₂ nanopowder.

Workflow: Co-Precipitation of SnO₂

Caption: Workflow for SnO₂ nanoparticle synthesis via co-precipitation.

Method 2: Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and subsequent gelation of the sol to form a network in a continuous liquid phase (gel).

The "Why": Causality in Sol-Gel Synthesis

This method offers excellent control over the final product's purity and homogeneity at low temperatures.[6] The process begins with a tin precursor, such as tin tetrachloride, which undergoes hydrolysis and condensation reactions.

-

Hydrolysis: The precursor reacts with water, replacing alkoxy or chloride groups with hydroxyl (-OH) groups.

-

Condensation: The hydroxylated intermediates react with each other to form Sn-O-Sn bridges, releasing water or alcohol. This process builds the inorganic network that extends throughout the liquid medium, forming the gel.

Ethylene glycol is often used in the process; it acts as a solvent and a complexing agent, helping to control the hydrolysis and condensation rates, which in turn influences the final particle size.[5][6]

Experimental Protocol: Sol-Gel

Materials & Equipment:

-

Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Ethylene glycol

-

Aqueous ammonia solution (NH₄OH)

-

Deionized (DI) water

-

Magnetic stirrer, beakers, dropper

-

Centrifuge, oven, muffle furnace

Step-by-Step Methodology:

-

Precursor Solution: Prepare a 100 mL solution by dissolving 0.1 M of SnCl₄·5H₂O (3.51 g) in 50 mL of DI water, then adding 50 mL of ethylene glycol.[6]

-

Gel Formation: Place the beaker on a magnetic stirrer. Using a dropper, add 0.1 M aqueous ammonia solution dropwise while stirring continuously. A gel will begin to form. Continue adding ammonia until gelation is complete (typically within 5-10 minutes).[6] Causality Note: The ammonia acts as a catalyst for the hydrolysis and condensation reactions.

-

Aging: Allow the gel to age at room temperature for 24 hours. This step strengthens the gel network and ensures the completion of the chemical reactions.

-

Washing: After aging, the gel is typically washed several times with DI water to remove unreacted chemicals and byproducts. This is done by breaking up the gel, adding water, stirring, and then separating the solid via centrifugation.

-

Drying: Dry the washed gel in an oven at 150°C for 2 hours to evaporate the water and other volatile components.[6]

-

Calcination: Calcine the resulting powder at 400°C for 2 hours in a muffle furnace to promote crystallization into the SnO₂ phase and remove organic residues.[6]

Workflow: Sol-Gel Synthesis of SnO₂

Caption: Workflow for SnO₂ nanoparticle synthesis via the sol-gel method.

Method 3: Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. It is particularly effective for producing highly crystalline nanoparticles without the need for a high-temperature post-synthesis calcination step.

The "Why": Causality in Hydrothermal Synthesis

The reactions are carried out in a sealed vessel called an autoclave. As the autoclave is heated, the pressure inside increases, raising the boiling point of the solvent (usually water). These conditions of high temperature and pressure increase the solubility of the reactants and accelerate the chemical reactions, leading to the direct formation of crystalline SnO₂. Urea is often added as a pH-regulating agent; upon heating, it slowly decomposes to produce ammonia, ensuring a gradual and uniform increase in pH, which facilitates controlled precipitation.[3][7]

Experimental Protocol: Hydrothermal

Materials & Equipment:

-

Tin (II) chloride dihydrate (SnCl₂·2H₂O)

-

Urea (CH₄N₂O)

-

Hydrochloric Acid (HCl)

-

Deionized (DI) water

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer, beakers

-

Drying oven

Step-by-Step Methodology:

-

Precursor Solution: Prepare a stock solution by dissolving a calculated amount of SnCl₂·2H₂O in 0.1 M HCl.[7] Transfer 100 mL of this stock solution to the Teflon liner of the autoclave.

-

pH Agent: Add an appropriate amount of urea to the solution.[7]

-

Reaction: Seal the autoclave tightly and place it in an oven. Heat the autoclave to a temperature between 120°C and 180°C for 4 hours.[7] Causality Note: Temperature is a critical parameter. Higher temperatures generally lead to smaller average crystallite sizes but can also affect the crystal phase.[7]

-

Cooling: After the reaction time, turn off the oven and allow the autoclave to cool down naturally to room temperature. Do not attempt to open the autoclave while it is hot and under pressure.

-

Washing: Open the cooled autoclave and collect the product. Wash it several times with DI water and ethanol to remove any unreacted precursors or byproducts. Centrifugation can be used to separate the product.

-

Drying: Dry the final white powder in an oven at 60-80°C.

Workflow: Hydrothermal Synthesis of SnO₂

Caption: Workflow for SnO₂ nanoparticle synthesis via the hydrothermal method.

Summary of Synthesis Parameters

The properties of the final SnO₂ nanoparticles are highly dependent on the synthesis conditions. The following table summarizes the influence of key parameters.

| Parameter | Co-Precipitation | Sol-Gel | Hydrothermal | Effect on Nanoparticles |

| Precursor Conc. | ↑ Conc. → Larger size | ↑ Conc. → Larger size | ↑ Conc. → Larger size | Higher concentration can lead to faster growth rates relative to nucleation. |

| pH / Precipitant | Critical for precipitation | Affects hydrolysis rate | Affects crystal phase | Controls nucleation rate and final particle stability. |

| Temperature | Affects aging process | Affects gelation time | Critical parameter | Higher temperatures increase crystallinity and can reduce particle size.[3][7] |

| Aging/Reaction Time | Longer time → More uniform | Longer time → Stronger gel | Longer time → ↑ Crystallinity | Allows for crystal growth and defect reduction. |

| Calcination Temp. | 400-600°C | 400-500°C | Not always needed | Higher temperatures lead to larger crystallite size and better crystallinity. |

Essential Characterization Techniques

After synthesis, it is crucial to characterize the nanoparticles to confirm their identity, size, morphology, and properties.

-

X-Ray Diffraction (XRD): This is the primary technique to confirm the crystalline structure of your material. For SnO₂, you should expect to see peaks corresponding to the tetragonal rutile phase.[5] The average crystallite size can also be estimated from the broadening of the XRD peaks using the Scherrer equation.[5][8]

-

Electron Microscopy (SEM & TEM): Scanning Electron Microscopy (SEM) provides information about the surface morphology and agglomeration of the nanoparticles. Transmission Electron Microscopy (TEM) offers higher resolution, allowing for direct visualization of the size and shape of individual nanoparticles.[1]

-

UV-Visible Spectroscopy (UV-Vis): This technique is used to study the optical properties. SnO₂ nanoparticles show a characteristic absorption peak in the UV region.[2] From this data, the optical band gap can be calculated. A "blue shift" (shift to shorter wavelength/higher energy) in the absorption edge compared to bulk SnO₂ is an indication of quantum confinement effects in very small nanoparticles.

Safety Precautions

Working with chemicals and nanomaterials requires strict adherence to safety protocols.

-

General Precautions: Always work in a well-ventilated area, preferably inside a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, impervious gloves, and a lab coat.[9][10]

-

Chemical Hazards: Tin chlorides are corrosive and can cause skin and eye irritation. Ammonium hydroxide releases pungent and harmful vapors. Handle these chemicals with care.[10]

-

Nanoparticle Handling: Dry nanopowders are light and can become airborne easily, posing an inhalation risk.[11] Handle nanopowders with care, avoiding actions that create dust.[11] Use a suitable respirator if high concentrations are possible.[9][10]

-

Waste Disposal: Dispose of all chemical waste according to your institution's official regulations. Do not release materials into the environment.[9][10]

This guide provides the fundamental knowledge and practical protocols to begin synthesizing tin oxide nanoparticles. By understanding the causality behind each step, researchers can intelligently modify these methods to tailor the nanoparticle properties for their specific scientific and developmental needs.

References

-

Title: Synthesis of pure SnO2 nanospheres by co-precipitation method. Source: ResearchGate. URL: [Link]

-

Title: Synthesis, Characterization of Tin Oxide (SnO) Nanoparticles via Autoclave synthesis protocol for H2 sensing. Source: Research India Publications. URL: [Link]

-

Title: Synthesis and characterization of SnO2 nanoparticles by Co-Precipitation method. Source: IOP Conference Series: Materials Science and Engineering. URL: [Link]

-

Title: Synthesis and Characterization of Tin Oxide Nanoparticles by Co-precipitation Method. Source: Semantic Scholar. URL: [Link]

-

Title: Tin Oxide Nanoparticles (SnO2). Source: US Research Nanomaterials, Inc. URL: [Link]

-

Title: Synthesis of SnO Nanopatricles—A Hydrothermal Approach. Source: SCIRP. URL: [Link]

-

Title: Hydrothermal Synthesis and Characterization of Tin Oxide Nanoparticles. Source: Journal of Environmental Nanotechnology. URL: [Link]

-

Title: Synthesis of tin oxide nanoparticles in order to study its properties. Source: Chalcogenide Letters. URL: [Link]

-

Title: One-Step Synthesis, Structure, and Band Gap Properties of SnO2 Nanoparticles Made by a Low Temperature Nonaqueous Sol–Gel Technique. Source: ACS Omega. URL: [Link]

-

Title: Synthesis and characterization of tin oxide nanoparticles via the Co-precipitation method. Source: Scilit. URL: [Link]

-

Title: Tin Oxide SnO2 - ESPI Metals. Source: ESPI Metals. URL: [Link]

-

Title: Material Safety Data Sheet acc. to OSHA and ANSI. Source: PlasmaChem GmbH. URL: [Link]

-

Title: Hydrothermal Synthesis of Tin Oxide Nanostructures. Source: BioScience Academic Publishing. URL: [Link]

-

Title: SAFETY DATA SHEET Tin Oxide (powder and pieces). Source: University of Virginia. URL: [Link]

-

Title: Synthesis and Characterization of Tin Oxide Nanoparticles Using Plant Extract. Source: International Journal of Recent Technology and Engineering. URL: [Link]

-

Title: Synthesis of SnO2 nanoparticles by sol-gel method and their characterization. Source: Research Plateau Publishers. URL: [Link]

-

Title: Tin Oxide SDS. Source: Structure Probe, Inc. URL: [Link]

Sources

- 1. malayajournal.org [malayajournal.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. nanoient.org [nanoient.org]

- 4. [PDF] Synthesis and Characterization of Tin Oxide Nanoparticles by Co-precipitation Method | Semantic Scholar [semanticscholar.org]

- 5. chalcogen.ro [chalcogen.ro]

- 6. researchplateau.com [researchplateau.com]

- 7. ripublication.com [ripublication.com]

- 8. scilit.com [scilit.com]

- 9. s.b5z.net [s.b5z.net]

- 10. hiyka.com [hiyka.com]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Illuminating the Semiconductor Heart of Tin Oxide: A Guide to Band Gap Calculation and Measurement

Foreword: The Critical Role of the Band Gap in Tin Oxide Applications

Tin oxide (SnO₂), a prominent n-type semiconductor, stands as a cornerstone material in a vast array of modern technologies, from transparent conducting oxides in solar cells and displays to sensitive layers in gas sensors.[1][2] Its utility is fundamentally governed by its electronic structure, specifically the energy difference between the valence band and the conduction band—the band gap (Eg). This intrinsic property dictates the optical and electrical behavior of the material, defining which wavelengths of light it can absorb and its conductivity.[3] An accurate determination of the band gap is therefore not merely an academic exercise but a critical step in the rational design and optimization of SnO₂-based devices. This guide provides a comprehensive overview of both the theoretical and experimental methodologies employed to determine the band gap of tin oxide, offering insights into the causality behind procedural choices and ensuring a self-validating approach to this crucial material parameter.

Part 1: Theoretical Calculation of the Tin Oxide Band Gap via Density Functional Theory (DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for predicting the electronic properties of materials before their synthesis.[4][5][6] DFT allows for the investigation of the electronic band structure, providing a theoretical value for the band gap.[5][6][7]

The Causality Behind DFT in Band Gap Calculations

DFT is grounded in the quantum mechanical description of a many-electron system. It simplifies the problem by mapping the complex many-body electronic wavefunction to the much simpler electron density. The choice of the exchange-correlation functional within DFT is paramount as it approximates the quantum mechanical interactions between electrons. Standard functionals like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are computationally efficient but are known to systematically underestimate the band gap of semiconductors.[5][6] More advanced hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, mix a portion of exact Hartree-Fock exchange with a GGA functional, often yielding band gap values in much better agreement with experimental results.[5][8]

Self-Validating Computational Protocol for SnO₂ Band Gap Calculation

A trustworthy computational protocol involves a series of systematic steps to ensure the reliability of the calculated band gap.

Step-by-Step DFT Workflow:

-

Structural Optimization: Begin with the experimental crystal structure of SnO₂ (typically the rutile phase). Perform a geometry optimization to relax the atomic positions and lattice parameters until the forces on the atoms and the stress on the unit cell are minimized. This ensures the calculation is performed on the ground-state crystal structure.

-

Convergence Testing: Systematically increase the kinetic energy cutoff for the plane-wave basis set and the density of the k-point mesh used to sample the Brillouin zone. The total energy of the system should converge to within a predefined tolerance. This step is crucial for ensuring the calculations are well-converged and the results are not artifacts of an incomplete basis set or insufficient sampling.

-

Band Structure Calculation: Using the optimized geometry and converged parameters, perform a self-consistent field (SCF) calculation to obtain the ground-state electron density. Subsequently, a non-self-consistent calculation is performed along high-symmetry directions in the Brillouin zone to determine the electronic band structure.

-

Band Gap Extraction: The fundamental band gap is the energy difference between the Valence Band Maximum (VBM) and the Conduction Band Minimum (CBM).[9] For SnO₂, which has a direct band gap, both the VBM and CBM occur at the same k-point (the Γ point).[5] First-principles calculations can also reveal that direct optical transitions at the band edges of rutile SnO₂ are parity-forbidden, leading to a distinction between the fundamental gap and the larger optical gap.[8][9]

Caption: A generalized workflow for calculating the band gap of SnO₂ using Density Functional Theory.

Part 2: Experimental Measurement of the Tin Oxide Band Gap using UV-Vis Spectroscopy

The most common and accessible experimental technique for determining the optical band gap of semiconductors is UV-Visible (UV-Vis) spectroscopy.[10][11][12] This method probes the electronic transitions between the valence and conduction bands by measuring the absorption of light as a function of wavelength.[3][11]

The Causality Behind UV-Vis Spectroscopy for Band Gap Measurement

When a semiconductor absorbs a photon with energy equal to or greater than its band gap, an electron is excited from the valence band to the conduction band.[3] This absorption of light is detected by the UV-Vis spectrophotometer. By analyzing the absorption spectrum, specifically the absorption edge where the material begins to strongly absorb light, the band gap energy can be determined.[10][11]

Self-Validating Experimental Protocol for SnO₂ Band Gap Measurement

A robust experimental protocol is essential for obtaining accurate and reproducible band gap values.

Step-by-Step Experimental and Analysis Workflow:

-

Sample Preparation: Prepare a thin film of SnO₂ on a transparent substrate (e.g., glass or quartz) or a dispersion of SnO₂ nanoparticles in a suitable solvent.[10] The quality and uniformity of the sample are critical for accurate measurements.

-

Spectrophotometer Calibration: Calibrate the UV-Vis spectrophotometer using a reference standard to ensure wavelength and absorbance accuracy.[10]

-

Acquisition of Absorbance Spectrum: Measure the absorbance of the SnO₂ sample over a suitable wavelength range, typically from 200 to 800 nm, to capture the fundamental absorption edge.[10] A baseline correction should be performed using a reference sample (e.g., the bare substrate).[10]

-

Data Conversion and Tauc Plot Construction:

-

Convert the measured absorbance (A) to the absorption coefficient (α). For thin films, this can be approximated using the Beer-Lambert law, where α is proportional to A divided by the film thickness.

-

Convert the wavelength (λ) of the incident light to photon energy (hν) using the equation: hν (eV) = 1240 / λ (nm).

-

The relationship between the absorption coefficient and the photon energy for a direct band gap semiconductor like SnO₂ is described by the Tauc relation: (αhν)² = A(hν - Eg), where A is a constant.[13]

-

-

Band Gap Determination: Plot (αhν)² on the y-axis versus hν on the x-axis. This is known as a Tauc plot.[10][13] Extrapolate the linear portion of the plot to the x-axis (where (αhν)² = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).[3][10]

Caption: A schematic representation of the experimental and data analysis workflow for determining the band gap of SnO₂ using UV-Vis spectroscopy.

Part 3: Comparative Analysis and Factors Influencing the Band Gap

The band gap of tin oxide is not a fixed value but can be influenced by a variety of factors. Both theoretical calculations and experimental measurements show a range of values, highlighting the importance of considering the specific conditions of the material.

Quantitative Data Summary

| Method | Material Form | Reported Band Gap (eV) | Reference |

| Theoretical (DFT) | |||

| GGA-PBE | Bulk Rutile | 1.23 | [8] |

| HSE06 | Bulk Rutile | 2.96 (Fundamental), 3.69 (Optical) | [8][9] |

| HSE06 + G₀W₀ | Bulk Rutile | 3.76 | [8] |

| DFT | Thin Film | 3.56 | [5][7] |

| Experimental | |||

| UV-Vis Spectroscopy | Bulk Rutile | ~3.6 | [1][14] |

| UV-Vis Spectroscopy | Nanoparticles | 3.74 - 4.41 | [13] |

| UV-Vis Spectroscopy | Nanoparticles | 4.06 (pure), 4.08-4.10 (Ni-doped) | [1][15] |

| UV-Vis Spectroscopy | Thin Film | 3.36 - 3.92 (Doped) | [16][17] |

| UV-Vis Spectroscopy | Thin Film | 3.95 | [2] |

Key Factors Influencing the SnO₂ Band Gap

-

Crystallite Size: For SnO₂ nanoparticles, quantum confinement effects can lead to an increase in the band gap as the particle size decreases.[1] However, some studies have reported an unusual decrease in the band gap with decreasing nanoparticle size, potentially due to mechanical strains or surface defects.[14][18]

-

Doping: The introduction of dopant atoms into the SnO₂ lattice can significantly alter the electronic band structure and, consequently, the band gap.[19][16][17] The effect of doping (increase or decrease in band gap) depends on the specific dopant and its concentration.[1][15][17]

-

Synthesis Method and Annealing Temperature: The method used to synthesize SnO₂ and subsequent thermal treatments can influence crystallinity, stoichiometry, and defect concentration, all of which can affect the measured band gap.[20][21] For instance, annealing can lead to changes in crystallite size and a red-shift in the band gap.[13]

-

Stoichiometry: Variations in the oxygen content of tin oxide films can impact their optical and electrical properties, including the band gap.[4][6][22]

Conclusion: An Integrated Approach for Accurate Band Gap Determination

The determination of the tin oxide band gap is a multifaceted endeavor that benefits from an integrated approach combining theoretical calculations and experimental measurements. DFT provides invaluable predictive insights into the electronic structure, while UV-Vis spectroscopy offers a practical and reliable method for experimental validation. A thorough understanding of the underlying principles of each technique, coupled with a meticulous and self-validating protocol, is essential for researchers, scientists, and drug development professionals who rely on the precise characterization of this technologically vital semiconductor. By carefully considering factors such as crystallite size, doping, and synthesis conditions, one can gain a comprehensive understanding of the band gap of tin oxide and its implications for a wide range of applications.

References

- Allan Chemical Corporation. (2025, November 11). 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy.

- Thermo Fisher Scientific. Band Gap Analysis through UV-Visible Spectroscopy.

- ResearchGate. Tauc-plot analysis indicating the direct band-gap transition(s) for SnO 2 nanoparticles.

- Dehbashi, M., & Aliahmad, M. (2012). Experimental study of structural and optical band gap of nickel doped tin oxide nanoparticles.

- Chen, Z., & Jaramillo, T. F. (2017). The Use of UV-visible Spectroscopy to Measure the Band Gap of a Semiconductor. MMRC.

- GTU Paper Solution. Discuss UV-VIS method for band gap measurement of semiconductor.

- ResearchGate. a Optical band gap of tin oxide nanoparticles synthesized from various....

- NIH. One-Step Synthesis, Structure, and Band Gap Properties of SnO2 Nanoparticles Made by a Low Temperature Nonaqueous Sol–Gel Technique.

- ACS Omega. (2018, October 15). One-Step Synthesis, Structure, and Band Gap Properties of SnO2 Nanoparticles Made by a Low Temperature Nonaqueous Sol–Gel Technique.

- Jurnal Penelitian Pendidikan IPA. (2022, December 28). Analysis of the Energy Band Gap of Tin Oxide Thin Layers as Semiconductor Base Materials in Electronic Devices.

- DigitalOcean. (2019, December 28). The Optical Properties of Thin Films Tin Oxide with Triple Doping (Aluminum, Indium, and Fluorine) for Electronic Device.

- ResearchGate. (PDF) Experimental Investigation and DFT Study of Tin-Oxide for Its Application as Light Absorber Layer in Optoelectronic Devices.

- ResearchGate. Tauc plot (direct) analysis result of UV-Vis data plot of various SnO2 in SnO2-Ag-β Carotene/FTO thin films.

- (2021, November 16). Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy.

- Academic Journals. (2012, September 30). Experimental study of structural and optical band gap of nickel doped tin oxide nanoparticles.

- (2021, January 8). synthesis of tin oxide nanoparticles in order to study its properties.

- Sciforum. (2023, November 15). Machine Learning-DFT-Based Approach to Predict the Electrical Properties of Tin Oxide Materials †.

- MDPI. (2023, November 15). Machine Learning DFT-Based Approach to Predict the Electrical Properties of Tin Oxide Materials.

- Researching. Revisit of the band gaps of rutile SnO2 and TiO2: a first-principles study.

- IEEE Xplore. (2023, March 13). Experimental Investigation and DFT Study of Tin-Oxide for Its Application as Light Absorber Layer in Optoelectronic Devices.

- MDPI. Determination of the Band Gap Energy of SnO 2 and ZnO Thin Films with Different Crystalline Qualities and Doping Levels.

- ResearchGate. (2022, December 17). Analysis of the Energy Band Gap of Tin Oxide Thin Layers as Semiconductor Base Materials in Electronic Devices.

- ACS Publications. Variation in the Bandgap of Amorphous Zinc Tin Oxide: Investigating the Thickness Dependence via In Situ STS | ACS Omega.

- (2023, July 8). Characterization The Optical Band Gap of Indium Tin Oxide Based On Different Thickness.

- Journal of Nano- and Electronic Physics. (2023, June 30). Optical Characterization of SnO2 Thin Film Using Variable Angle Spectroscopic Ellipsometry for Solar Cell Applications.

- IEEE Xplore. Experimental investigation and DFT study of tin-oxide for its application as light absorber layer in optoelectronic devices.

- ResearchGate. Tauc's plot for band gap determination of Al-SnO2 nanocrystallites annealed at A 400 °C and B 500 °C.

- ResearchGate. c: Tauc's plot for estimation of energy band gap of Cu-SnO2 thin film....

- (2024, December 8). manipulating the mass of SnO2 and MoS2 using sonochemical solution mixing.

- Revisit of the band gaps of rutile SnO 2 and TiO 2 : a first-principles study.

- Semantic Scholar. (2021, April 23). TiO2, ZnO, and SnO2-based metal oxides for photocatalytic applications: principles and development.

- ResearchGate. Revisit of the band gaps of rutile SnO 2 and TiO 2 : a first-principles study.

- ResearchGate. Electronic band structure of rutile (a) SnO 2 and (b) TiO 2 along two....

- Diva-portal.org. (2013, April 29). Comparative study of rutile and anatase SnO2 and TiO2 : Band-edge structures, dielectric functions, and polaron effects.

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. jnep.sumdu.edu.ua [jnep.sumdu.edu.ua]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. sciforum.net [sciforum.net]

- 6. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]

- 7. mdpi.com [mdpi.com]

- 8. researching.cn [researching.cn]

- 9. Revisit of the band gaps of rutile SnO<sub>2</sub> and TiO<sub>2</sub>: a first-principles study [jos.ac.cn]

- 10. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. mmrc.caltech.edu [mmrc.caltech.edu]

- 12. gtu-paper-solution.com [gtu-paper-solution.com]

- 13. researchgate.net [researchgate.net]

- 14. One-Step Synthesis, Structure, and Band Gap Properties of SnO2 Nanoparticles Made by a Low Temperature Nonaqueous Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental study of structural and optical band gap of nickel doped tin oxide nanoparticles | Semantic Scholar [semanticscholar.org]

- 16. jppipa.unram.ac.id [jppipa.unram.ac.id]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

- 20. researchgate.net [researchgate.net]

- 21. chalcogen.ro [chalcogen.ro]

- 22. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]

An In-Depth Technical Guide to the Electrical and Optical Properties of SnO2 Thin Films

Introduction

Tin dioxide (SnO₂), a wide-bandgap n-type semiconductor, stands as a cornerstone material in the field of transparent conducting oxides (TCOs).[1][2] Its unique combination of high electrical conductivity and high optical transparency in the visible spectrum has propelled its use in a diverse array of applications, including solar cells, gas sensors, liquid crystal displays, and transparent electrodes.[1][3][4] While intrinsically possessing a wide bandgap of approximately 3.6 to 4.0 eV, which would theoretically render it an insulator, SnO₂ exhibits inherent conductivity due to oxygen vacancies and interstitial tin atoms that act as electron donors.[1][4][5]

However, the performance of SnO₂ thin films is not monolithic; it is profoundly influenced by a multitude of factors. The choice of deposition technique, the introduction of dopants, and post-deposition annealing treatments all play critical roles in tailoring the film's structural, and consequently, its electrical and optical characteristics. This guide provides a comprehensive exploration of these properties, delving into the underlying mechanisms and experimental methodologies that govern the performance of SnO₂ thin films. We will examine how these films are synthesized and characterized, and how their properties can be finely tuned to meet the demanding requirements of various advanced technologies.

I. Deposition Techniques: The Foundation of Film Properties

The method chosen for depositing SnO₂ thin films is a primary determinant of their final properties. Various physical and chemical deposition techniques are employed, each with its own set of advantages and disadvantages that influence the film's crystallinity, morphology, and defect density.

Common deposition methods include:

-

Spray Pyrolysis: A cost-effective and scalable technique where a precursor solution is sprayed onto a heated substrate, leading to the thermal decomposition of the precursor and the formation of the SnO₂ film.

-

Sputtering: A physical vapor deposition (PVD) method where ions are used to bombard a target material (in this case, tin or tin oxide), causing atoms to be ejected and deposited onto a substrate. Radio-frequency (RF) sputtering is a commonly used variant for depositing oxide films.

-

Chemical Vapor Deposition (CVD): A process where volatile precursors are introduced into a reaction chamber and react at the substrate surface to form a high-quality, uniform thin film.[6][7] Atmospheric pressure CVD (APCVD) is a variation that is well-suited for industrial-scale production.[8]

-

Sol-Gel Spin Coating: A solution-based method that involves depositing a colloidal suspension (sol) onto a substrate and then spinning the substrate at high speed to produce a uniform thin film.[1][6] This technique is known for its simplicity and low cost.[6]

-

Atomic Layer Deposition (ALD): A technique that allows for precise, layer-by-layer deposition of thin films with excellent conformity and thickness control.[3]

-

Chemical Bath Deposition (CBD): A simple and inexpensive solution-based method where the substrate is immersed in a solution containing the precursor materials, and the film is deposited through a controlled chemical reaction.[4][9][10]

The choice of deposition technique significantly impacts the grain size, surface roughness, and defect concentration of the SnO₂ film, which in turn dictates its electrical and optical behavior.

II. Electrical Properties: Conduction in a Transparent World

The electrical properties of SnO₂ thin films are primarily characterized by their resistivity, carrier concentration, and mobility. For TCO applications, low resistivity is paramount. The resistivity (ρ) is inversely proportional to the product of the carrier concentration (n), the elementary charge (e), and the carrier mobility (μ), as described by the equation:

ρ = 1 / (n * e * μ)

Intrinsic SnO₂ has a relatively high resistivity.[1] To enhance its conductivity for practical applications, two primary strategies are employed: creating non-stoichiometric films and intentional doping.

The Role of Intrinsic Defects

Oxygen vacancies are the most common intrinsic defects in SnO₂. When an oxygen atom is missing from the crystal lattice, it leaves behind two electrons, which can then contribute to the electrical conductivity. The concentration of these vacancies can be controlled by the deposition conditions, such as the substrate temperature and the oxygen partial pressure in the deposition chamber.

The Power of Doping

Intentional doping is a highly effective method for significantly improving the electrical conductivity of SnO₂ thin films.[1] By introducing foreign atoms into the SnO₂ lattice, the carrier concentration can be dramatically increased.

-

N-type Doping: Doping with elements from Group V of the periodic table, such as Antimony (Sb) or Fluorine (F), is a common practice.[1] For instance, when Sb⁵⁺ ions substitute Sn⁴⁺ ions in the lattice, they provide an extra free electron, thereby increasing the carrier concentration and enhancing conductivity. Similarly, fluorine anions (F⁻) can substitute for oxygen anions (O²⁻), also contributing a free electron.

-

P-type Doping: Achieving stable and efficient p-type conductivity in SnO₂ is more challenging. However, research has shown that doping with elements like Aluminum (Al) can induce a transition from n-type to p-type behavior under certain conditions.[1]

The choice and concentration of the dopant must be carefully optimized, as excessive doping can lead to the formation of defects and impurity scattering, which can decrease carrier mobility and ultimately limit the overall conductivity.[1]

Annealing: A Post-Deposition Tuning Knob

Post-deposition annealing is a crucial step for improving the electrical properties of SnO₂ thin films.[2][11][12] Annealing in a controlled atmosphere can:

-

Improve Crystallinity: Thermal energy promotes the growth of larger crystal grains and reduces the density of grain boundaries, which act as scattering centers for charge carriers, thereby increasing mobility.[11][13]

-

Reduce Defects: Annealing can help to reduce the concentration of certain types of defects within the film.

-

Activate Dopants: For doped films, annealing can be necessary to incorporate the dopant atoms into the crystal lattice substitutionally, where they can effectively contribute to the carrier concentration.

However, the annealing temperature and atmosphere must be carefully controlled. For example, annealing in an oxygen-rich environment can decrease the concentration of oxygen vacancies, potentially increasing the resistivity of undoped films.[2]

Table 1: Typical Electrical Properties of SnO₂ Thin Films

| Deposition Method | Dopant | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Reference |

| Chemical Bath Deposition | Undoped | 3.61 x 10⁻¹ | 5.4 x 10¹⁸ | 3.4 | [4] |

| Sol-Gel Spin Coating | Al, Sb (co-doped) | - | 6.455 x 10²⁰ | - | [1] |

| APCVD | F | ~1.75 x 10⁻³ | - | - | [7] |

| ALD | Undoped | 0.1 - 89 | - | ~200 | [3][14] |

III. Optical Properties: The Science of Transparency

The primary optical properties of interest for SnO₂ thin films are their transmittance and optical bandgap. For applications like transparent electrodes, high transmittance in the visible region of the electromagnetic spectrum is essential.

Transmittance and the Optical Bandgap